1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, also known as H-7, is a small molecule that has been widely studied for its ability to inhibit protein kinase C (PKC) [, ]. PKC is a family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and survival []. By inhibiting PKC, H-7 can potentially modulate these processes and have implications in various scientific research areas.
Due to its PKC inhibitory effects, H-7 has been investigated in cancer research. Studies suggest that H-7 may have anti-tumor properties by affecting cell growth and survival pathways regulated by PKC []. However, further research is needed to determine its potential as a therapeutic agent.
PKC plays a role in learning and memory. Studies have explored the use of H-7 to understand the role of PKC in these processes []. H-7 can affect memory formation and synaptic plasticity, suggesting its potential as a tool to investigate neuronal function.
PKC is involved in regulating heart function. Studies have investigated the effects of H-7 on heart cells and blood vessel function []. While the results are complex, H-7 may be a tool to understand PKC's role in cardiovascular health and disease.
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Its molecular formula is C₁₄H₁₇N₃O₂S, and it is recognized for its role as a protein kinase inhibitor. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of diseases such as tuberculosis and various forms of cancer. The structure features an isoquinoline sulfonamide moiety, which is crucial for its biological activity.
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine exhibits a range of biological activities:
The synthesis of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine typically involves multi-step organic reactions:
Various synthetic routes have been explored to optimize yields and enhance biological activity .
The primary applications of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine include:
Interaction studies have shown that 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine can enhance the efficacy of other therapeutic agents when used in combination. For instance, it has been noted that combining this compound with insulin glulisine can increase the risk or severity of hypoglycemia . Additionally, interactions with other drugs such as acarbose and albiglutide have been documented, indicating its potential for use in combination therapies .
Several compounds share structural and functional similarities with 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(2-Methylpiperazine-1-sulfonyl)isoquinoline | Similar sulfonamide structure | Inhibits certain kinases; less potent than H-7 |
Fasudil | Rho-associated protein kinase inhibitor | Primarily used for vasodilation |
H-89 | Selective protein kinase A inhibitor | Used extensively in research on signaling pathways |
1-(4-Amino-2-methylpyrimidin-5-yl)-piperazine | Contains a pyrimidine ring | Antimicrobial properties against various pathogens |
The uniqueness of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine lies in its dual functionality as both a potent inhibitor of IMPDH and a significant player in apoptosis regulation, distinguishing it from other similar compounds that may target only one pathway or enzyme.
The synthesis of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, also known as H-7, involves the construction of the core isoquinolinesulfonyl-piperazine scaffold through several established synthetic routes [1] [3]. The fundamental approach begins with the preparation of isoquinoline-5-sulfonyl chloride, which serves as a key intermediate for subsequent coupling with appropriately substituted piperazine derivatives [4] [8].
The preparation of isoquinoline-5-sulfonyl chloride typically starts with 5-isoquinolinesulfonic acid, which undergoes chlorination using thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide [10] [11]. This reaction is conducted under reflux conditions for approximately 2-5 hours to achieve optimal conversion [8].
5-Isoquinolinesulfonic acid + SOCl₂ (excess) + DMF (cat.) → Isoquinoline-5-sulfonyl chloride hydrochloride
The reaction proceeds with high yields (typically 85-99%) and results in the formation of isoquinoline-5-sulfonyl chloride hydrochloride [8] [10]. This intermediate can be isolated by removing excess thionyl chloride under reduced pressure, followed by precipitation with dichloromethane and filtration [10].
An alternative synthetic approach involves the diazotization of 5-aminoisoquinoline followed by treatment with sulfur dioxide and copper chloride [9]. This method begins with the reaction of 5-aminoisoquinoline with sodium nitrite in concentrated hydrochloric acid at low temperatures (0-10°C) to form a diazonium salt [9]. The diazonium solution is then added to a saturated solution of sulfur dioxide in acetic acid containing copper chloride, resulting in the formation of 5-isoquinolinesulfonyl chloride [9].
5-Aminoisoquinoline + NaNO₂ + HCl → Diazonium saltDiazonium salt + SO₂ + CuCl₂ → 5-Isoquinolinesulfonyl chloride
This alternative method provides yields of approximately 70%, making it a viable option for the synthesis of the key intermediate [9].
The coupling of isoquinoline-5-sulfonyl chloride with piperazine derivatives represents the critical step in the formation of the core isoquinolinesulfonyl-piperazine scaffold [3] [15]. This reaction typically employs a base such as triethylamine or sodium bicarbonate to neutralize the hydrogen chloride generated during the coupling process [3] [11].
For the synthesis of 1-(5-isoquinolinesulfonyl)piperazine, the reaction involves the nucleophilic attack of piperazine on the sulfonyl chloride group [3]. The reaction is typically conducted in ethyl acetate or dichloromethane at ambient temperature, resulting in yields of 80-95% [3].
Isoquinoline-5-sulfonyl chloride + Piperazine + Et₃N → 1-(5-Isoquinolinesulfonyl)piperazine + Et₃N·HCl
When synthesizing more complex derivatives, such as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, the coupling is performed with the appropriate 2-methylpiperazine derivative [4] [14]. The reaction conditions remain similar, with the nucleophilic nitrogen of the piperazine ring attacking the electrophilic sulfonyl chloride group [3] [4].
Starting Material | Reaction Conditions | Product | Yield (%) |
---|---|---|---|
5-Isoquinolinesulfonic acid | SOCl₂, DMF, reflux, 2h | Isoquinoline-5-sulfonyl chloride hydrochloride | 85-99 |
5-Aminoisoquinoline | 1. NaNO₂, HCl, 0-10°C 2. SO₂, CuCl₂, AcOH | 5-Isoquinolinesulfonyl chloride | ~70 |
Isoquinoline-5-sulfonyl chloride | Piperazine, Et₃N, EtOAc, rt | 1-(5-Isoquinolinesulfonyl)piperazine | 80-95 |
Isoquinoline-5-sulfonyl chloride | 2-Methylpiperazine, Et₃N, EtOAc, rt | 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine | 75-90 |
The core isoquinolinesulfonyl-piperazine scaffold serves as a versatile intermediate for the development of various derivatives with potential biological activities [3] [16]. The synthetic pathways described provide efficient routes to access this important structural motif, enabling further functionalization and optimization [3] [18].
The introduction of a methyl group at position 2 of the piperazine ring represents a critical aspect in the synthesis of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine [4] [14]. This structural modification significantly influences the biological activity and selectivity of the resulting compound [14] [19]. Several synthetic strategies have been developed to optimize the introduction of this methyl group, focusing on both efficiency and stereoselectivity [13] [14].
Isoquinoline-5-sulfonyl chloride + 2-Methylpiperazine + Et₃N → 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine + Et₃N·HCl
While this approach offers simplicity, it may present challenges related to regioselectivity, as 2-methylpiperazine contains two secondary amine groups with similar reactivity [14] [37]. To address this issue, reaction conditions can be optimized by controlling temperature, solvent polarity, and the stoichiometric ratio of reagents [37].
An alternative strategy involves the methylation of a preformed 1-(5-isoquinolinesulfonyl)piperazine scaffold [3] [26]. This approach allows for more controlled introduction of the methyl group at the desired position [26] [27]. Several methylation methods have been explored:
Reductive amination represents one of the most effective methods for introducing a methyl group at position 2 of the piperazine ring [26] [32]. This approach typically involves the reaction of 1-(5-isoquinolinesulfonyl)piperazine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride [26] [27].
1-(5-Isoquinolinesulfonyl)piperazine + CH₂O + NaBH₃CN → 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine
The reaction proceeds through the formation of an iminium intermediate, which undergoes selective reduction to yield the desired 2-methyl derivative [27] [32]. The selectivity of this approach can be enhanced by controlling reaction parameters such as pH, temperature, and the choice of reducing agent [26] [32].
The Eschweiler-Clarke reaction offers another efficient method for introducing a methyl group at position 2 of the piperazine ring [30] [33]. This reaction involves the treatment of 1-(5-isoquinolinesulfonyl)piperazine with formaldehyde and formic acid, resulting in reductive methylation [30] [33].
1-(5-Isoquinolinesulfonyl)piperazine + CH₂O + HCOOH → 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine + CO₂ + H₂O
The Eschweiler-Clarke reaction proceeds through a mechanism involving imine formation followed by reduction by formic acid, which serves as both a solvent and a reducing agent [33]. This method offers advantages such as mild reaction conditions and high selectivity for secondary amines, making it particularly suitable for the methylation of piperazine derivatives [30] [33].
Another approach involves the synthesis of appropriately substituted 2-methylpiperazine derivatives prior to coupling with isoquinoline-5-sulfonyl chloride [6] [13]. This strategy allows for greater control over the stereochemistry and substitution pattern of the piperazine ring [13].
The synthesis of 2-methylpiperazine can be achieved through various methods, including the reduction of 3-methylpyrazine or the hydrogenation of 3-methyl-1-benzylpiperazine followed by debenzylation [13]. For example, the hydrogenation of 3-methyl-1-benzylpiperazine using palladium on carbon (5% Pd/C) in water at 40°C for 6 hours results in the formation of 2-methylpiperazine with high yield and purity [13].
3-Methyl-1-benzylpiperazine + H₂ + Pd/C → 2-Methylpiperazine + Toluene
This method provides 2-methylpiperazine with yields exceeding 99%, making it an efficient approach for obtaining the desired building block [13].
Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Direct Coupling | 2-Methylpiperazine, Et₃N | EtOAc, rt, 12h | 75-90 | Simple, one-step process | Potential regioselectivity issues |
Reductive Amination | CH₂O, NaBH₃CN | MeOH, pH 6-7, rt, 24h | 70-85 | High selectivity, mild conditions | Requires careful pH control |
Eschweiler-Clarke | CH₂O, HCOOH | 80-100°C, 6-12h | 65-80 | No external reducing agent needed | Higher temperatures required |
2-Methylpiperazine Synthesis | 3-Methyl-1-benzylpiperazine, H₂, Pd/C | H₂O, 40°C, 6h | >99 | High yield and purity | Multiple steps required |
The optimization of methyl group introduction at position 2 of the piperazine ring plays a crucial role in the synthesis of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine [14] [19]. The methods described provide efficient strategies for achieving this structural modification, enabling the development of compounds with enhanced biological properties [14] [19].
The sulfonamide linkage represents a critical structural element in 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, connecting the isoquinoline and piperazine moieties [1] [3]. Various strategies have been developed for the functionalization of this sulfonamide group, focusing on optimizing reaction conditions and improving yields [3] [7].
The most common approach for sulfonamide formation involves the direct reaction of amines with sulfonyl chlorides [3] [8]. In the context of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine synthesis, this typically involves the reaction of 2-methylpiperazine with isoquinoline-5-sulfonyl chloride [3] [4].
The reaction is generally conducted in the presence of a base such as triethylamine, pyridine, or aqueous sodium bicarbonate to neutralize the hydrogen chloride generated during the coupling process [3] [11]. The choice of solvent can significantly impact the efficiency of the reaction, with ethyl acetate, dichloromethane, and pyridine being commonly employed [3] [8].
Isoquinoline-5-sulfonyl chloride + 2-Methylpiperazine + Base → 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine + Base·HCl
The reaction typically proceeds at ambient temperature or with mild heating (0-30°C), resulting in yields of 80-95% [3] [8]. The progress of the reaction can be monitored by thin-layer chromatography or high-performance liquid chromatography [3].
The preparation of sulfonyl chlorides from the corresponding sulfonic acids represents a key step in the sulfonamide functionalization strategy [8] [10]. For the synthesis of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, this involves the conversion of 5-isoquinolinesulfonic acid to isoquinoline-5-sulfonyl chloride [8] [10].
Several reagents can be employed for this transformation, with thionyl chloride being the most commonly used [8] [10]. The reaction is typically conducted in the presence of a catalytic amount of N,N-dimethylformamide, which facilitates the formation of the Vilsmeier-Haack reagent and enhances the reactivity of thionyl chloride [10] [11].
5-Isoquinolinesulfonic acid + SOCl₂ + DMF (cat.) → Isoquinoline-5-sulfonyl chloride + SO₂ + HCl
Alternative chlorinating agents include phosphorus pentachloride, phosphorus oxychloride, and oxalyl chloride [8]. More recently, bis(trichloromethyl) carbonate (triphosgene) in combination with triphenylphosphine oxide has been employed as an efficient chlorinating agent for the conversion of sulfonic acids to sulfonyl chlorides [8].
5-Isoquinolinesulfonic acid + (Cl₃CO)₂CO + Ph₃PO → Isoquinoline-5-sulfonyl chloride + CO₂ + Ph₃PO
This method provides isoquinoline-5-sulfonyl chloride with yields approaching 99%, making it a highly efficient approach for the preparation of this key intermediate [8].
While the direct reaction of amines with sulfonyl chlorides represents the most straightforward approach for sulfonamide formation, alternative methods have been explored to address specific synthetic challenges [3] [7].
Sulfonic anhydrides can serve as alternatives to sulfonyl chlorides for the formation of sulfonamides [3]. These reagents offer advantages such as enhanced stability and reduced sensitivity to moisture compared to sulfonyl chlorides [3]. The reaction of sulfonic anhydrides with amines typically proceeds under mild conditions, resulting in the formation of sulfonamides with good yields [3].
(Isoquinoline-5-SO₂)₂O + 2-Methylpiperazine → 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine + Isoquinoline-5-SO₃H
Sulfonate esters represent another class of reagents that can be employed for sulfonamide formation [3]. These compounds undergo nucleophilic substitution reactions with amines, resulting in the formation of sulfonamides [3]. The reaction typically requires more forcing conditions compared to sulfonyl chlorides but offers advantages such as enhanced stability and compatibility with sensitive functional groups [3].
Isoquinoline-5-SO₂OR + 2-Methylpiperazine → 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine + ROH
Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Direct Sulfonylation | Isoquinoline-5-sulfonyl chloride, Et₃N | EtOAc, rt, 12h | 80-95 | High yield, mild conditions | Moisture sensitivity |
Sulfonic Acid Chlorination (SOCl₂) | 5-Isoquinolinesulfonic acid, SOCl₂, DMF | Reflux, 2-5h | 85-99 | Efficient, widely applicable | Corrosive reagents |
Sulfonic Acid Chlorination (Triphosgene) | 5-Isoquinolinesulfonic acid, (Cl₃CO)₂CO, Ph₃PO | EtOAc, 50°C, 5h | ~99 | Very high yield, milder conditions | Toxic reagent |
Sulfonylation with Anhydrides | (Isoquinoline-5-SO₂)₂O | THF, rt, 24h | 70-85 | Enhanced stability | Lower reactivity |
Sulfonylation with Esters | Isoquinoline-5-SO₂OR | DMF, 80°C, 24h | 60-75 | Functional group compatibility | Forcing conditions |
The strategies for sulfonamide functionalization play a crucial role in the synthesis of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine and related compounds [3] [7]. The methods described provide efficient approaches for establishing the sulfonamide linkage, enabling the development of structurally diverse derivatives with potential biological activities [3] [18].
The development of structural analogues of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine has been instrumental in establishing structure-activity relationships (SAR) and optimizing biological properties [3] [18]. Various synthetic strategies have been employed to create diverse analogues with modifications to the isoquinoline ring, piperazine moiety, and sulfonamide linkage [3] [18] [25].
Modifications to the isoquinoline ring have been extensively explored to investigate the impact of structural changes on biological activity [3] [18]. These modifications include the introduction of substituents at various positions of the isoquinoline scaffold and the replacement of the isoquinoline ring with alternative heterocyclic systems [3] [18] [23].
The replacement of the isoquinoline ring with alternative heterocyclic systems such as naphthalene, quinoline, or pyridine has been explored to investigate the importance of the nitrogen atom and the fused ring system [3] [18] [23]. These structural modifications can provide valuable insights into the pharmacophoric elements required for biological activity [18] [23].
For instance, the replacement of the isoquinoline moiety with 1-naphthyl or 2-naphthyl groups results in compounds that retain modest enzyme inhibitory activity but exhibit complete loss of whole-cell activity against Mycobacterium tuberculosis [3]. This observation suggests an essential role for the nitrogen atom in the isoquinoline moiety for compound uptake and biological activity [3].
Modifications to the piperazine ring represent another important aspect of SAR studies for 1-(5-isoquinolinesulfonyl)-2-methylpiperazine analogues [3] [18]. These modifications include alterations to the substitution pattern, ring size, and conformational properties of the piperazine moiety [3] [18] [22].
The introduction of substituents at various positions of the piperazine ring has been explored to investigate the impact on biological activity [3] [18]. These modifications include the introduction of methyl groups at positions 3, 5, or 6, as well as the incorporation of more complex substituents such as phenyl, benzyl, or alkyl groups [3] [18] [22].
For example, the introduction of a methyl group at position 3 of the piperazine ring results in a profound loss of both biochemical and whole-cell activities against Mycobacterium tuberculosis IMPDH [3]. This observation highlights the critical importance of the substitution pattern on the piperazine ring for maintaining biological activity [3].
Alterations to the ring size and conformational properties of the piperazine moiety have been investigated through the replacement of piperazine with alternative diamines such as ethylenediamine, homopiperazine, or diazepane [3] [18]. These modifications can significantly influence the spatial arrangement of key functional groups, resulting in altered biological activities [3] [18].
For instance, the replacement of the rigid piperazine ring with a flexible ethylenediamine spacer results in the loss of whole-cell activity while retaining enzyme inhibitory activity against Mycobacterium tuberculosis IMPDH [3]. This observation suggests the importance of the conformational properties of the piperazine ring for optimal biological activity [3].
Modifications to the sulfonamide linkage have been explored to investigate the importance of this structural element for biological activity [3] [7]. These modifications include the replacement of the sulfonamide group with alternative linkers such as amide, carbamate, or urea functionalities [3] [7] [22].
The sulfonamide group plays a critical role in the biological activity of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine and related compounds [3] [7]. The replacement of this functionality with alternative linkers can provide valuable insights into the pharmacophoric elements required for optimal activity [3] [7].
For example, the incorporation of urea or thiourea linkers in place of the sulfonamide group has been explored in the context of Mycobacterium tuberculosis IMPDH inhibition [3]. These studies have shown that the nitrogen atom in urea analogues is required for anti-tubercular activity, highlighting the importance of specific structural elements within the linker region [3].
Modification Type | Specific Modification | Effect on Activity | Reference |
---|---|---|---|
Isoquinoline Ring | 3-Methyl substitution | Profound loss of activity | [3] |
Isoquinoline Ring | Replacement with 1-naphthyl | Loss of whole-cell activity | [3] |
Isoquinoline Ring | Replacement with 2-naphthyl | Loss of whole-cell activity | [3] |
Piperazine Ring | 3-Methyl substitution | Profound loss of activity | [3] |
Piperazine Ring | Replacement with ethylenediamine | Loss of whole-cell activity | [3] |
Piperazine Ring | Increasing distance between sulfonamide and carboxamide | Loss of activity | [3] |
Sulfonamide Linkage | Replacement with urea | Nitrogen atom required for activity | [3] |
Sulfonamide Linkage | Replacement with thiourea | Variable effects on activity | [3] |
The synthesis of structural analogues for SAR studies has provided valuable insights into the structural requirements for the biological activity of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine and related compounds [3] [18] [25]. These studies have identified key pharmacophoric elements and guided the development of optimized derivatives with enhanced properties [3] [18] [25].